Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride
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Overview
Description
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride is a compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 g/mol.
Preparation Methods
The synthesis of Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine derivatives with dimethyl sulfoxide (DMSO) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the sulfur atom is substituted with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and properties.
Sulfur-containing compounds: Compounds like sulfoxides and sulfones have similar sulfur atoms but differ in their oxidation states and reactivity.
Imine derivatives: These compounds contain imine functional groups and exhibit similar reactivity in nucleophilic addition reactions
Properties
IUPAC Name |
dimethyl-oxo-pyridin-4-ylimino-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-11(2,10)9-7-3-5-8-6-4-7;/h3-6H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQGVKFTNMDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=NC=C1)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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